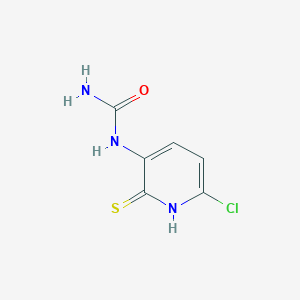
6-Propyl-3,4-dihydronaphthalen-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Propyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the class of naphthalenes This compound is characterized by a propyl group attached to the naphthalene ring, which is partially hydrogenated
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-3,4-dihydronaphthalen-2(1H)-one typically involves the hydrogenation of a naphthalene derivative. One common method is the catalytic hydrogenation of 6-propylnaphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow hydrogenation processes, which allow for better control over reaction conditions and scalability. The use of advanced catalysts and optimized reaction parameters can enhance yield and purity.
化学反応の分析
Types of Reactions
6-Propyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Formation of 6-propyl-2-naphthoic acid.
Reduction: Formation of 6-propyltetralin.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Propyl-3,4-dihydronaphthalen-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 6-Methyl-3,4-dihydronaphthalen-2(1H)-one
- 6-Ethyl-3,4-dihydronaphthalen-2(1H)-one
- 6-Butyl-3,4-dihydronaphthalen-2(1H)-one
Uniqueness
6-Propyl-3,4-dihydronaphthalen-2(1H)-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity compared to its methyl, ethyl, and butyl analogs. The length and branching of the alkyl chain can affect the compound’s solubility, stability, and interaction with other molecules.
特性
CAS番号 |
37436-26-3 |
|---|---|
分子式 |
C13H16O |
分子量 |
188.26 g/mol |
IUPAC名 |
6-propyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C13H16O/c1-2-3-10-4-5-12-9-13(14)7-6-11(12)8-10/h4-5,8H,2-3,6-7,9H2,1H3 |
InChIキー |
SCNOIYTXAIAYSC-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC2=C(CC(=O)CC2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


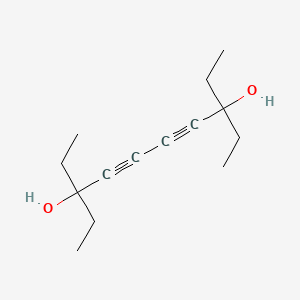
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
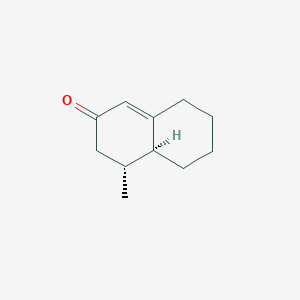
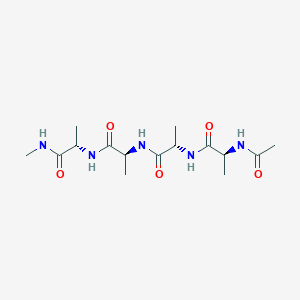
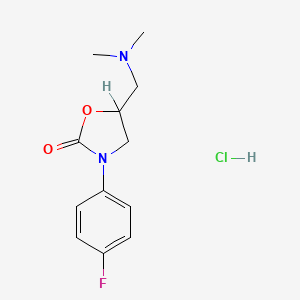
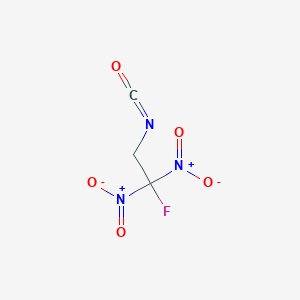

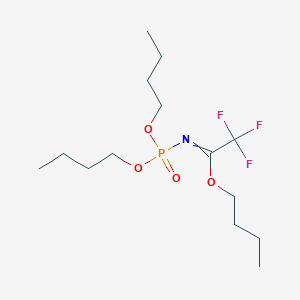


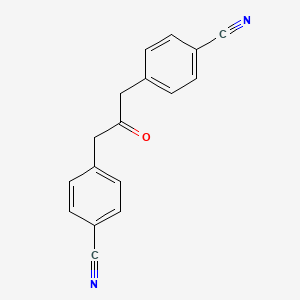

![{[2-(Diphenylphosphanyl)phenyl]methyl}(dimethyl)silyl](/img/structure/B14682271.png)
